

physical and chemical properties of 6-Chloroquinoxaline-2,3-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloroquinoxaline-2,3-diol

Cat. No.: B512132

[Get Quote](#)

An In-depth Technical Guide on **6-Chloroquinoxaline-2,3-diol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloroquinoxaline-2,3-diol, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.^{[1][2]} Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.^{[2][3][4]} This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological relevance of **6-Chloroquinoxaline-2,3-diol**, serving as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **6-Chloroquinoxaline-2,3-diol** (CAS No: 6639-79-8) are summarized below. These properties are crucial for its handling, characterization, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[5][6]
Molecular Weight	196.59 g/mol	[5][6]
Melting Point	250 °C (decomposes)	[5]
Boiling Point	497.5 ± 40.0 °C at 760 mmHg (Predicted)	[5]
Density	1.7 ± 0.1 g/cm ³ (Predicted)	[5]
Flash Point	254.7 ± 27.3 °C (Predicted)	[5]
Exact Mass	196.003952	[5]
LogP	3.43 (Predicted)	[5]
Vapor Pressure	0.0 ± 1.3 mmHg at 25°C (Predicted)	[5]
Polar Surface Area (PSA)	66.24 Å ²	[5]
InChIKey	RNOLFZACEWWIHP- UHFFFAOYSA-N	[5][7]
Canonical SMILES	O=C1NC2=CC=C(Cl)C=C2N=C1O	[5]

Spectroscopic Data

While detailed published spectra for **6-Chloroquinoxaline-2,3-diol** are not abundant, data for its core structure and derivatives are available. The ¹³C NMR chemical shifts for the compound (under the name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione) have been recorded.[8]

Spectroscopic analysis of closely related N-alkylated derivatives, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, has been performed using FT-IR, UV-VIS, and NMR (¹H and ¹³C), providing insight into the spectral characteristics of the 6-chloroquinoxaline-2,3-dione core.[9]

Spectroscopy Type	Observation	Source(s)
¹³ C NMR	Spectrum available under synonym 6-Chloro-1,4-dihydro-2,3-quinoxalinedione.	[8]
FT-IR (related compounds)	Analysis of the 1,4-diallyl derivative shows characteristic bands for the 6-chloroquinoxaline-2,3-dione fragment.	[9]
UV-VIS (related compounds)	The UV-VIS spectrum for the 1,4-diallyl derivative was recorded in the 200-400 nm range.	[9]
¹ H NMR (related compounds)	¹ H NMR spectra for N-alkylated derivatives have been recorded and analyzed.	[9]

Synthesis and Experimental Protocols

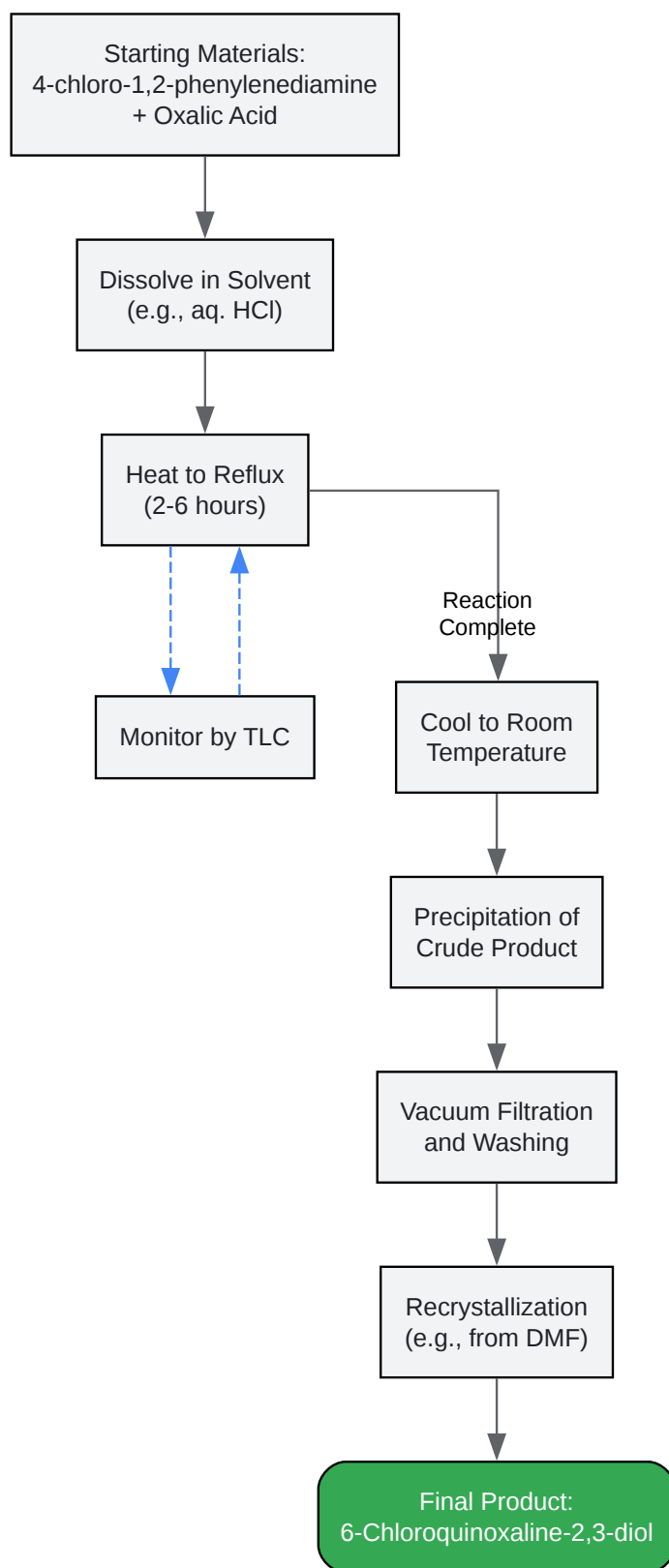
The most common and effective method for synthesizing quinoxaline derivatives is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[2][10] For **6-Chloroquinoxaline-2,3-diol**, this is typically achieved through the reaction of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound like oxalic acid or its derivatives.

Experimental Protocol: Synthesis of 6-Chloroquinoxaline-2,3-diol

This protocol describes a representative method for the synthesis of **6-Chloroquinoxaline-2,3-diol** based on established chemical literature.

- **Reaction Setup:** To a solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in an appropriate solvent such as ethanol or aqueous HCl, add a solution of oxalic acid (1.1 equivalents).

- **Condensation:** The reaction mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.
- **Filtration:** The resulting solid is collected by vacuum filtration and washed with a small amount of cold water and then a cold organic solvent like ethanol to remove unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or an ethanol/water mixture, to yield the final product.



[Click to download full resolution via product page](#)

General synthetic workflow for **6-Chloroquinoxaline-2,3-diol**.

Chemical Reactivity and Derivatization

6-Chloroquinoxaline-2,3-diol is a versatile intermediate for creating a library of quinoxaline derivatives. The hydroxyl groups (in the diol tautomer) or the N-H groups (in the dione tautomer) and the chloro-substituent on the benzene ring are key sites for chemical modification.

- **Chlorination:** The dione can be converted to the highly reactive 2,3,6-trichloroquinoxaline intermediate using chlorinating agents like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).^{[11][12]} This intermediate is a crucial building block for introducing various nucleophiles at the 2 and 3 positions.
- **N-Alkylation:** The nitrogen atoms in the pyrazine ring can be alkylated under basic conditions using alkyl halides. For instance, N-allylation has been achieved using allyl bromide in the presence of potassium carbonate.^[9]

Key chemical reactions of **6-Chloroquinoxaline-2,3-diol**.

Biological Activity and Potential Applications

While specific biological data for **6-Chloroquinoxaline-2,3-diol** is limited, the broader class of quinoxaline derivatives is well-documented for significant therapeutic potential.

- **Anticancer Activity:** Many quinoxaline derivatives exhibit potent anticancer activity.^[4] Their mechanisms often involve the inhibition of critical enzymes like tyrosine kinases, induction of apoptosis (programmed cell death), and inhibition of tubulin polymerization.^{[10][11]}
- **Antimicrobial Activity:** Quinoxalines have been evaluated for their efficacy against various bacterial and fungal strains.^{[10][11]} Some derivatives of quinoxaline-1,4-di-N-oxide have shown high rates of inhibition against *M. tuberculosis*.^[3]
- **Antiviral Activity:** Certain quinoxaline compounds have been identified as having antiviral properties, including activity against Vesicular Stomatitis Virus (VSV).^[11]

The pro-apoptotic activity of some quinoxalines is linked to the mitochondrial pathway, often triggered by an increase in reactive oxygen species (ROS).^[10]

Generalized mitochondrial pathway of apoptosis induced by quinoxalines.^[10]

Safety and Handling

6-Chloroquinoxaline-2,3-diol is classified as an irritant.[6][13] It is known to cause irritation to the eyes, skin, and respiratory system.[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon monoxide.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloroquinoxaline-2,3-diol | CAS#:6639-79-8 | Chemsrsc [chemsrc.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 6-Chloroquinoxaline-2,3-diol,6639-79-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. matrixscientific.com [matrixscientific.com]

- To cite this document: BenchChem. [physical and chemical properties of 6-Chloroquinoxaline-2,3-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b512132#physical-and-chemical-properties-of-6-chloroquinoxaline-2-3-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com